![molecular formula C13H18S B14251405 [(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene CAS No. 260548-20-7](/img/structure/B14251405.png)
[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a sulfanyl group attached to a 3,4-dimethylpent-3-en-1-yl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene typically involves the reaction of a suitable benzene derivative with a sulfanyl group and a 3,4-dimethylpent-3-en-1-yl chain. One common method involves the use of 1-(bromomethyl)-3-(4,4-dimethylpent-1-yn-1-yl)benzene as a starting material . This compound can be synthesized through a series of steps including bromination and subsequent reaction with a sulfanyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene has several applications in scientific research:
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene involves its interaction with molecular targets and pathways within biological systems. The sulfanyl group can participate in redox reactions, influencing cellular processes. Additionally, the benzene ring and its substituents can interact with various enzymes and receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene is unique due to the presence of both a sulfanyl group and a 3,4-dimethylpent-3-en-1-yl chain attached to a benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
260548-20-7 |
|---|---|
Fórmula molecular |
C13H18S |
Peso molecular |
206.35 g/mol |
Nombre IUPAC |
3,4-dimethylpent-3-enylsulfanylbenzene |
InChI |
InChI=1S/C13H18S/c1-11(2)12(3)9-10-14-13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3 |
Clave InChI |
XMHFAQDEQORVNI-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C)CCSC1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


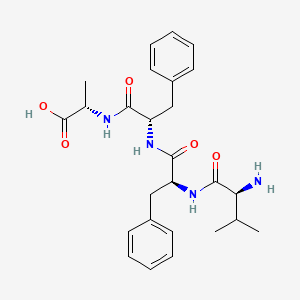
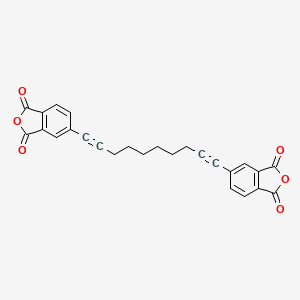
![2,2-dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one](/img/structure/B14251335.png)
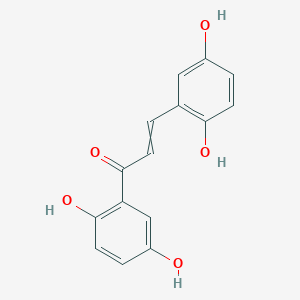
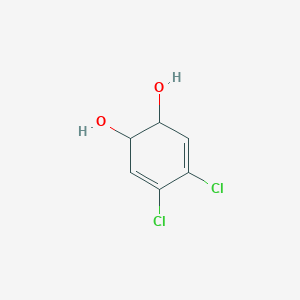
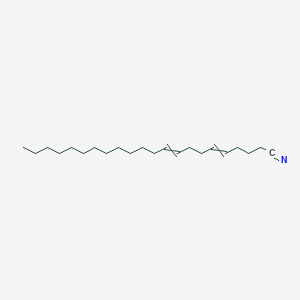

![1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene](/img/structure/B14251364.png)
![4-Amino-6-[(2-hydroxypropan-2-yl)amino]-1,3,5-triazin-2(5H)-one](/img/structure/B14251367.png)
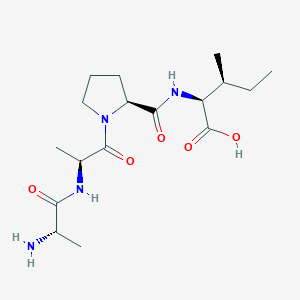
![Bis[(4-bromophenyl)methyl] methylphosphonate](/img/structure/B14251385.png)
![Ethyl 3-[(4-nitrobenzene-1-sulfonyl)amino]-3-oxopropanoate](/img/structure/B14251394.png)
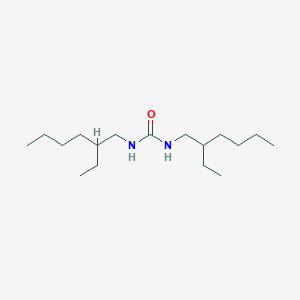
![Benzamide, 2-[([1,1'-biphenyl]-4-ylmethyl)sulfonyl]-N-hydroxy-](/img/structure/B14251419.png)
